(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate

Description

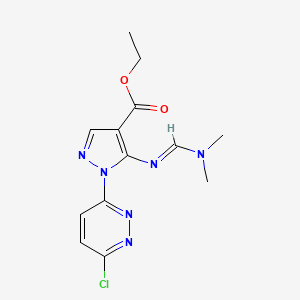

The compound “(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate” is a heterocyclic molecule featuring a pyrazole core fused with a 6-chloropyridazine ring. The pyrazole moiety is substituted at position 5 with a (dimethylamino)methyleneamino group and at position 4 with an ethyl carboxylate ester. Crystallographic studies of analogous compounds, such as ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, reveal intramolecular hydrogen bonding (C–H⋯O/N) and delocalized π-electron systems in the pyrazole-pyridazine framework, contributing to molecular stability .

Properties

IUPAC Name |

ethyl 1-(6-chloropyridazin-3-yl)-5-[(E)-dimethylaminomethylideneamino]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN6O2/c1-4-22-13(21)9-7-16-20(12(9)15-8-19(2)3)11-6-5-10(14)17-18-11/h5-8H,4H2,1-3H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCHXZSHKAFKDR-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)/N=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole ring : Central to its activity.

- Chloropyridazine substitution : Imparts specific electronic properties.

- Dimethylamino group : Enhances solubility and biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies, demonstrating significant effects in different biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The compound's structure suggests potential antibacterial activity due to the presence of the chloropyridazine moiety, which is known to enhance antimicrobial efficacy.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Related pyrazole derivatives | Various levels of inhibition against Gram-positive and Gram-negative bacteria |

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the interaction of the pyrazole core with specific cellular targets.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Ather et al. (2010) | Human cancer cell lines | 10 - 30 | Induced apoptosis through mitochondrial pathway |

| In silico studies | Various cancer models | Predicted binding affinity to target proteins | Suggests potential for further development |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. The presence of electron-withdrawing groups such as chlorine enhances the inhibitory potency against various biological targets.

Key Findings on SAR

- Chlorine Substitution : Enhances interaction with biological targets due to increased electronegativity.

- Dimethylamino Group : Improves solubility and may enhance cellular uptake.

- Carboxylate Functionality : Important for binding interactions with target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Antiviral Activity : Compounds with similar structures have shown effectiveness as neuraminidase inhibitors, suggesting that our compound may also exhibit antiviral properties against influenza viruses .

- Inhibition of Enzymatic Activity : Related pyrazole derivatives have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine synthesis .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antibiotics or antimicrobial coatings .

Anti-inflammatory Effects

In preclinical models, (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate has been observed to exhibit anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses. This makes it a candidate for treating inflammatory diseases such as arthritis .

Synthesis of New Materials

The compound serves as a precursor for synthesizing novel materials with specific properties. For instance, it can be utilized in creating polymeric materials with enhanced thermal stability and mechanical strength. Its unique structure allows for functionalization, leading to materials suitable for electronic applications or drug delivery systems .

Photophysical Properties

Studies have revealed that derivatives of this compound exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the electronic properties through structural modifications opens avenues for developing efficient energy-harvesting materials .

Case Studies

Comparison with Similar Compounds

Compound A : (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate

- Key Features: Pyrazole core with a 6-chloropyridazine substituent. Ethyl carboxylate ester at position 4 provides hydrolytic stability.

Compound B : Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Key Features: Substituted with a simple amino group (-NH₂) at position 5 instead of (dimethylamino)methyleneamino. Forms dimeric and polymeric chains via intermolecular N–H⋯O hydrogen bonds (Fig. 1, Table 1 in ). Lower molecular weight (267.68 g/mol) compared to the target compound.

Compound C : Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

- Key Features: Triazole core instead of pyrazole. Ethoxymethyleneamino group at position 5 and a pyridylmethyl substituent. Shorter C–N bonds (1.348–1.366 Å) indicate strong electron delocalization.

Compound D : Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

- Key Features :

Crystallographic and Computational Data

Compound B ’s triclinic packing (a = 5.36 Å, b = 8.62 Å, c = 13.16 Å) allows for dense intermolecular interactions, while Compound C ’s shorter C–N bonds (1.348–1.366 Å) suggest stronger π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.